Thalidomide 4'-ether-alkylC6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

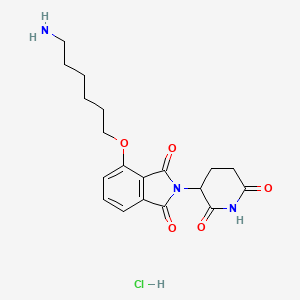

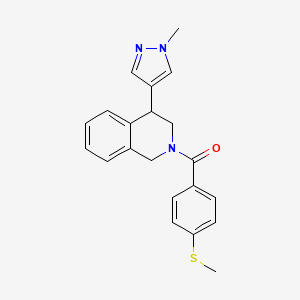

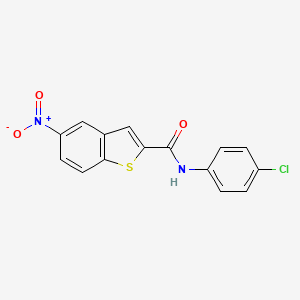

Thalidomide 4’-ether-alkylC6-amine is a functionalized cereblon ligand for PROTAC® research and development . It incorporates an E3 ligase ligand plus a C6 alkyl linker ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTACs R&D .

Molecular Structure Analysis

The chemical name for Thalidomide 4’-ether-alkylC6-amine is 4-[(6-Aminohexyl)oxy]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione hydrochloride . Its molecular formula is C19H23N3O5.HCl , and it has a molecular weight of 409.86 .Applications De Recherche Scientifique

PROTAC Technology

Thalidomide-O-C6-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker . This compound is suitable for PROTAC (Proteolysis Targeting Chimera) synthesis . PROTACs are a novel class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Cancer Treatment

The compound has been used in the development of photodynamic therapy (PDT) for cancer treatment . PDT is a novel technique that allows for selective destruction of tumor cells relative to normal cells . This technique relies on a light-activatable molecule, referred to as a photosensitizer .

Melanoma Treatment

Thalidomide-O-C6-NH2 (hydrochloride) has shown significant inhibitory effects on melanoma models due to increased ROS yields and bioavailability of the melanoma cells . Melanoma is a highly aggressive skin malignancy that originates from melanocytes .

Nanocarrier Systems

The compound has been used in the design of nanobioconjugates for improved bioavailability and phototoxicity in tumor models . Gold nanoparticles (AuNPs) are excellent nanocarriers due to their ability to encapsulate a variety of therapeutics, such as photosensitizers (PSs), and their ability to bind with targeting moieties for improved bioavailability in cancer cells .

Targeted Drug Delivery

Thalidomide-O-C6-NH2 (hydrochloride) can be integrated into a nanocarrier system to actively target melanoma cells due to its specific binding to MIA antigens that are highly expressed on the surface of melanoma cells .

Regenerative Medicine

Thalidomide-O-C6-NH2 (hydrochloride) has potential applications in regenerative medicine . It can control neural stem cell proliferation, which is crucial for the development of effective treatments for neurodegenerative diseases .

Mécanisme D'action

Target of Action

Thalidomide-O-C6-NH2 (hydrochloride), also known as 4-((6-aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride or Thalidomide 4’-ether-alkylC6-amine, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Thalidomide-based cereblon ligand . The primary target of this compound is the E3 ubiquitin ligase .

Mode of Action

The compound interacts with its target, the E3 ubiquitin ligase, to modulate the ubiquitin-proteasome system . This system is crucial for protein degradation within cells . By interacting with the E3 ubiquitin ligase, Thalidomide-O-C6-NH2 (hydrochloride) can influence the degradation of specific proteins .

Biochemical Pathways

Thalidomide-O-C6-NH2 (hydrochloride) affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . By modulating this pathway, the compound can influence cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

As a synthesized e3 ligase ligand-linker conjugate, it is expected to have properties that allow it to interact effectively with its target within the cell .

Result of Action

The result of Thalidomide-O-C6-NH2 (hydrochloride)'s action is the modulation of protein degradation within the cell . This can have various effects on cellular processes, potentially influencing cell growth, signal transduction, and responses to stress .

Action Environment

The action of Thalidomide-O-C6-NH2 (hydrochloride) is influenced by the intracellular environment . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s efficacy and stability

Orientations Futures

Propriétés

IUPAC Name |

4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5.ClH/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24;/h5-7,13H,1-4,8-11,20H2,(H,21,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHUBACBCPALHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalidomide-O-C6-NH2 (hydrochloride) | |

CAS RN |

2245697-88-3 |

Source

|

| Record name | 4-[(6-aminohexyl)oxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Bromomethyl)-3-methyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B2421552.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421562.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2421563.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2421572.png)